![molecular formula C10H16N2O3S B2740654 tert-Butyl N-[5-(methoxymethyl)-1,3-thiazol-2-yl]carbamate CAS No. 1936477-03-0](/img/structure/B2740654.png)
tert-Butyl N-[5-(methoxymethyl)-1,3-thiazol-2-yl]carbamate
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Overview
Description
The compound “tert-Butyl N-[5-(methoxymethyl)-1,3-thiazol-2-yl]carbamate” is likely a derivative of carbamate. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a wide range of applications, including use as pesticides, fungicides, herbicides, biocides, pharmaceuticals, and plasticizers .
Molecular Structure Analysis
The molecular structure of “tert-Butyl N-[5-(methoxymethyl)-1,3-thiazol-2-yl]carbamate” would likely include a carbamate group (-NHCOO-) attached to a tert-butyl group (C(CH3)3), and a 1,3-thiazol-2-yl group attached to a methoxymethyl group (-CH2OCH3) .Chemical Reactions Analysis
Carbamates are known to undergo hydrolysis, especially under acidic or alkaline conditions, to yield the corresponding alcohol and an amine or ammonia .Scientific Research Applications
- Ceftolozane , a fifth-generation cephalosporin antibiotic, is derived from structural modifications of FK518 . Compound 1 serves as a crucial intermediate in the synthesis of ceftolozane . Ceftolozane exhibits broad antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
- Compound 1 has been investigated for its cytotoxic properties. Researchers have explored its potential as an intermediate in the synthesis of natural products with anticancer activity .
Antibiotic Development
Cancer Research
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[5-(methoxymethyl)-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-10(2,3)15-9(13)12-8-11-5-7(16-8)6-14-4/h5H,6H2,1-4H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDOLIFWQGEZIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(S1)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-[5-(methoxymethyl)-1,3-thiazol-2-yl]carbamate |
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